molecular formula C17H24ClF3N2O B8256752 N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride CAS No. 2417942-98-2

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride

Cat. No.: B8256752
CAS No.: 2417942-98-2
M. Wt: 364.8 g/mol
InChI Key: FJYBTJQVHJSFHD-CTHHTMFSSA-N
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Description

4-(Trifluoromethyl) U-47700 (hydrochloride): 4-TFM U-47700 , is a synthetic opioid analgesic. It is a derivative of the parent compound U-47700, which was originally developed in the 1970s by Upjohn for its potent analgesic properties. The addition of the trifluoromethyl group enhances its pharmacological profile, making it a subject of interest in forensic and analytical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl) U-47700 typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of N-methyl-4-(trifluoromethyl)benzamide.

    Cyclohexylamine Derivative: The benzamide core is then reacted with a cyclohexylamine derivative to form the final product.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving:

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl) U-47700 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups to create analogs with different properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various analogs and derivatives that can be used for further research and development.

Scientific Research Applications

4-(Trifluoromethyl) U-47700 is primarily used in:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl) U-47700 involves its interaction with the mu-opioid receptors in the brain. By binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia and euphoria. The trifluoromethyl group enhances its binding affinity and potency compared to the parent compound U-47700 .

Comparison with Similar Compounds

Similar Compounds

    U-47700: The parent compound without the trifluoromethyl group.

    Fentanyl: Another potent synthetic opioid with a different chemical structure.

    Carfentanil: An extremely potent synthetic opioid used primarily in veterinary medicine.

Uniqueness

4-(Trifluoromethyl) U-47700 is unique due to the presence of the trifluoromethyl group, which enhances its pharmacological properties, making it more potent and effective as an analgesic compared to its parent compound .

Properties

IUPAC Name

N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O.ClH/c1-21(2)14-6-4-5-7-15(14)22(3)16(23)12-8-10-13(11-9-12)17(18,19)20;/h8-11,14-15H,4-7H2,1-3H3;1H/t14-,15-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYBTJQVHJSFHD-CTHHTMFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1N(C)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClF3N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343189, DTXSID301345602
Record name N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301345602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417942-98-2
Record name N-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-N-methyl-4-(trifluoromethyl)benzamide hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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